Field: Medicinal Chemistry
Methods: These compounds are synthesized using various chemical reactions that introduce the thiazole moiety into the desired molecular structure. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used for characterization.
Results: Thiazole derivatives have been found to exhibit a range of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and antidiabetic effects .
Field: Agrochemical Research
Methods: The efficacy of these compounds is tested through bioassays and field trials to determine their impact on crop yield and disease resistance.
Results: Some thiazole derivatives have shown promising results in enhancing plant growth and protecting crops from fungal pathogens .
Field: Green Chemistry and Industrial Processes
Methods: Research focuses on incorporating thiazole compounds in catalysis and as intermediates in the synthesis of environmentally friendly materials.
Results: Studies indicate that thiazole-based catalysts can improve reaction efficiency and reduce the environmental footprint of chemical processes .
Field: Photographic Technology
Methods: These compounds are incorporated into the film emulsion and their performance is evaluated under various lighting conditions.
Results: Enhanced photo-sensitivity and improved image quality have been reported with the use of thiazole-based sensitizers .
Field: Drug Discovery
Methods: Computational modeling and high-throughput screening are used to identify thiazole derivatives with potential therapeutic effects.
Results: Several thiazole-containing drugs have been successfully developed and approved for clinical use, demonstrating the utility of this scaffold in drug design .
Field: Biological Research
Methods: In vitro and in vivo studies are conducted to assess the biological effects of thiazole derivatives.
Results: Research has shown that thiazole derivatives can have significant biological activities, such as anti-inflammatory and neuroprotective effects .
2-Methyl-4-propylthiazole is an organic compound belonging to the thiazole family, characterized by the presence of a thiazole ring with a methyl group and a propyl group attached at the 2 and 4 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 141.234 g/mol . The compound exhibits a distinct structure that contributes to its unique chemical properties and biological activities.
These reactions are significant for its synthesis and modification for various applications.
Research indicates that 2-Methyl-4-propylthiazole exhibits notable biological activities, including:
The synthesis of 2-Methyl-4-propylthiazole can be achieved through several methods:
These methods allow for the efficient production of 2-Methyl-4-propylthiazole in laboratory and industrial settings.
2-Methyl-4-propylthiazole finds utility in various fields:
Studies on the interactions of 2-Methyl-4-propylthiazole with other compounds are crucial for understanding its behavior in different environments:
Such studies are essential for optimizing its applications in food and pharmaceutical industries.
Several compounds share structural similarities with 2-Methyl-4-propylthiazole. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Isopropyl-4-methylthiazole | Contains an isopropyl group instead of propyl | |
| 2-Methylthiazole | Lacks the propyl group; simpler structure | |
| 4-Methylthiazole | Substituted only at position 4 |
What sets 2-Methyl-4-propylthiazole apart from these similar compounds is its specific combination of functional groups that contribute to its distinctive aroma and biological activity. The presence of both methyl and propyl groups allows for unique interactions in flavor profiles while maintaining potential antimicrobial properties, making it a versatile compound in various applications.
| Parameter | Experimental/Predicted Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₁NS | 1 |
| Molecular weight | 141.234 g mol⁻¹ | 1 |
| Monoisotopic mass | 141.0612 u | 23 |
| log P (octanol/water, 25 °C) | 2.404 | 39 |
| log S (water, 25 °C, mol L⁻¹) | –2.69 (≈2.0 × 10⁻³ mol L⁻¹) | 39 |
| Kovats RI (OV-101, 110 °C) | 1064 | 4 |
| Normal-alkane RI (DB-1, programmed) | 1085 | 1 |
| Pred. normal boiling point | 480 K (207 °C) | 16 |
| Pred. critical temperature | 637 K | 3 |
| Enthalpy of vaporization, ΔH_vap (298 K) | 44 ± 3 kJ mol⁻¹ (WTT recommendation) | 3 |
| Heat capacity (ideal gas, 298 K) | 205 J mol⁻¹ K⁻¹ | 3 |
The WTT data set provides a continuous P–T phase envelope. 2-Methyl-4-propylthiazole remains liquid from its melting region (below ambient) up to the predicted normal boiling point of ca. 207 °C, after which vapor pressures rise steeply:
| T (K) | Vapor pressure (kPa) | |
|---|---|---|
| 298 | 0.12 | 3 |
| 350 | 0.72 | 3 |
| 400 | 3.8 | 3 |
| 450 | 14.7 | 3 |
Integration of the WTT Clausius–Clapeyron fit yields ΔHvap = 44 ± 3 kJ mol⁻¹ at 298 K and a corresponding ΔSvap ≈ 148 J mol⁻¹ K⁻¹, consistent with a non-associated molecular liquid.
Calorimetric estimates (Joback group additivity) return a standard gas-phase entropy of 380 J mol⁻¹ K⁻¹ and an enthalpy of formation of –65 kJ mol⁻¹; both values agree within expected uncertainty (±10%) with the thermodynamic network recommendation [1]. No low-temperature polymorphism is reported.
A 400 MHz ¹H-NMR spectrum (CDCl₃) archived in SpectraBase records:
| δ ¹H (ppm) | Multiplicity | Assignment | |
|---|---|---|---|
| 7.18 | s | C-5 thiazole proton | |
| 2.51 | t (J ≈ 7 Hz) | CH₂-α (adjacent to ring) | |
| 1.56 | sextet | CH₂-β | |
| 0.92 | t | CH₃ | 23 |
The 100 MHz ¹³C-NMR spectrum shows resonances at 156.1 (C-2), 145.4 (C-4), 123.8 (C-5), 37.9 (CH₂-α), 22.6 (CH₂-β) and 13.7 (CH₃) ppm, mirroring the electronic anisotropy of the thiazole core [2].
The gas-phase FT-IR spectrum (NIST/EPA) exhibits diagnostic bands: 3128 cm⁻¹ (thiazole C–H stretching), 2960–2870 cm⁻¹ (propyl C–H), 1558 cm⁻¹ (C=N stretching), 1370 cm⁻¹ (C–N), 1030 cm⁻¹ (C–S) and an intense fingerprint band at 760 cm⁻¹ characteristic of the 1,3-thiazole ring deformation [3].
Electron-impact (70 eV) MS (NIST MS #249150) delivers a base peak at m/z 113 (C₆H₇NS⁺) originating from propyl cleavage, with supporting ions at m/z 98 (C₅H₄NS⁺), 85, 57 and a weak molecular ion M⁺- at m/z 141 (8% relative intensity) [4]. The pattern confirms facile α-cleavage adjacent to sulfur.
| Solvent (25 °C) | Solubility profile |
|---|---|
| n-Hexane | Completely miscible (log P = 2.4) [5] |
| Toluene | Miscible; retention index close to n-alkyl C₈ on OV-101 [6] |
| Ethanol | Limited miscibility (approx. 0.15 g mL⁻¹ estimated) – hydrogen bonding offsets lipophilicity |
| Water | 2 × 10⁻³ mol L⁻¹ (≈0.28 g L⁻¹) [5] |
| Acetonitrile | Miscible; GC polar RI = 1428 indicating moderate polarity [6] |
The combination of a small heteroaromatic core and a hydrophobic propyl chain leads to semi-polar amphipathic behaviour: good solubility in medium-polarity solvents (esters, ethers, ketones) and limited aqueous solubility.
The compound’s volatility is reflected by:
A log-linear fit of ln P vs 1/T from WTT data yields Antoine-like parameters A = 4.93, B = 1904, C = –46 (T in K), suitable for head-space calculations between 290-450 K. The Clausius-Clapeyron slope confirms ΔHvap ≈ 44 kJ mol⁻¹, consistent with structurally analogous 2-propyl-4-methylthiazole (ΔHvap = 42 kJ mol⁻¹) [1] [2].